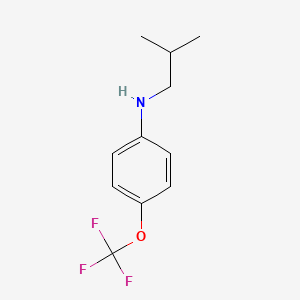
N-Isobutyl-4-(trifluoromethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate .Molecular Structure Analysis
The molecular formula of “N-Isobutyl-4-(trifluoromethoxy)aniline” is C11H14F3NO . The average mass is 233.230 Da and the monoisotopic mass is 233.102753 Da .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of n20/D 1.463 (lit.) . The boiling point is 73-75 °C/10 mmHg (lit.) and the density is 1.32 g/mL at 20 °C (lit.) .Safety and Hazards
Mechanism of Action
Target of Action
N-Isobutyl-4-(trifluoromethoxy)aniline is a versatile chemical compound widely used in scientific research. It is primarily used as a biochemical reagent . .
Mode of Action
, indicating that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
, it can be inferred that it may be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
, which could influence its absorption and distribution. Its density is 1.3±0.1 g/cm3 , and it has a boiling point of 192.4±0.0 °C at 760 mmHg . These properties could potentially affect its bioavailability.
Result of Action
, it can be inferred that its action results in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of N-Isobutyl-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, its stability might be affected by exposure to light and air . It is recommended to store the compound in a cool, dark, and well-ventilated place under an inert gas environment . Furthermore, it should be kept away from incompatible materials such as oxidizing agents .
properties
IUPAC Name |
N-(2-methylpropyl)-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)7-15-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJJCOMKMYUTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




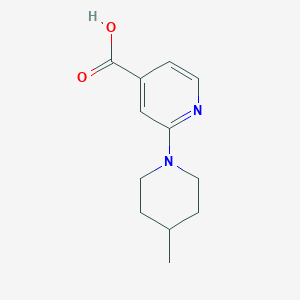

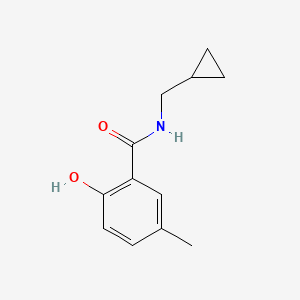

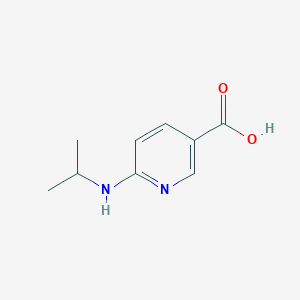

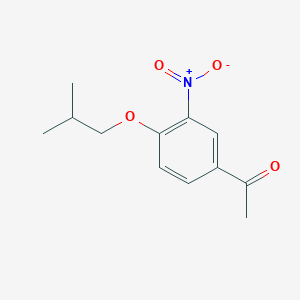

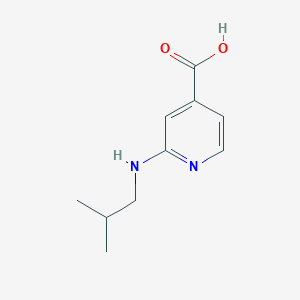
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)